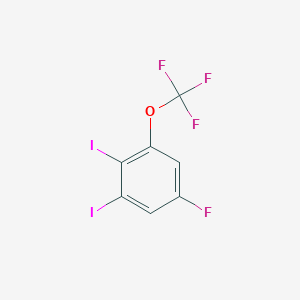
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H2F4I2O. This compound is characterized by the presence of iodine, fluorine, and trifluoromethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene typically involves the halogenation of a precursor compound. One common method is the iodination of 5-fluoro-3-(trifluoromethoxy)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 1,2-difluoro-5-fluoro-3-(trifluoromethoxy)benzene .
科学研究应用
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
相似化合物的比较
Similar Compounds
- 1,2-Diiodo-3-(trifluoromethoxy)benzene
- 1,2-Diiodo-5-fluoro-4-(trifluoromethoxy)benzene
- 1,2-Diiodo-5-chloro-3-(trifluoromethoxy)benzene
Uniqueness
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and properties. The presence of both iodine and fluorine atoms, along with the trifluoromethoxy group, makes it a versatile compound for various chemical transformations .
生物活性
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H2F4I2O and a molecular weight of 431.89 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. The trifluoromethoxy group is known to enhance the biological properties of organic compounds, making this compound a subject of interest in various studies.
- Molecular Formula : C7H2F4I2O
- Molecular Weight : 431.89 g/mol
- Boiling Point : Approximately 256.6 °C (predicted)
- Density : 2.423 g/cm³ (predicted)
Biological Activity Overview
Research indicates that halogenated compounds, especially those containing trifluoromethoxy groups, exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of this compound.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies suggest that compounds with similar structures can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (e.g., Ampicillin) | 0.008 - 0.06 | S. pneumoniae, S. aureus |
Note: Specific MIC values for this compound are yet to be determined.
The mechanism by which halogenated compounds exert their biological effects often involves interaction with specific enzymes or cellular targets. For instance, some studies have shown that fluorinated compounds can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.
Case Studies
Several case studies have demonstrated the efficacy of similar fluorinated compounds in clinical settings:
-
Case Study on Antibacterial Efficacy :
- A study published in the Journal of Medicinal Chemistry highlighted that certain trifluoromethoxy-substituted benzene derivatives showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .
- Compounds exhibiting IC50 values in the nanomolar range were noted for their ability to inhibit bacterial growth effectively.
- Case Study on Toxicity :
属性
分子式 |
C7H2F4I2O |
|---|---|
分子量 |
431.89 g/mol |
IUPAC 名称 |
5-fluoro-1,2-diiodo-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H |
InChI 键 |
HSVNGPFUTQDRQB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)I)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















